2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile
Overview
Description
2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile is a useful research compound. Its molecular formula is C7H4ClFN2 and its molecular weight is 170.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radioligand Synthesis for PET Imaging
The compound 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile has been used in the synthesis of radioligands like [18F]NIDA 522131 for studying extrathalamic nicotinic acetylcholine receptors through positron emission tomography (PET) imaging. This synthesis involves nucleophilic [18F]fluorination and acidic deprotection, yielding radioligands with high radiochemical purity and specific radioactivity (Zhang & Horti, 2004).
Crystal Structure Analysis
The compound is used in the formation of biologically active acrylonitriles and bioactive heterocycles. Its crystal structure, as well as that of similar compounds, has been analyzed to understand its conformation and bond geometries, which are crucial in organic transformations and the creation of heterocyclic rings (Naveen et al., 2006).
Fluorescence Probe Development
In the development of fluorescence probes, derivatives of this compound, such as vinylpyrrole end-capped bipyridine, are used for visual sensing of metal ions like Zn2+ under physiological conditions. These probes exhibit selective and sensitive responses to specific ions, making them ideal for biological imaging (Ajayaghosh, Carol, & Sreejith, 2005).
Microwave Spectrum Analysis
The microwave spectrum of related compounds, like fluoro-acetonitrile, has been studied to understand molecular structures and dipole moments. These studies are crucial in physical chemistry for understanding molecular behavior and properties (Job & Sheridan, 1961).
Properties
IUPAC Name |
2-(5-chloro-6-fluoropyridin-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-3-5(1-2-10)4-11-7(6)9/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSQQVQANYGEQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.